molecular formula C13H9NO B1198610 9H-Carbazole-3-carbaldehyde CAS No. 51761-07-0

9H-Carbazole-3-carbaldehyde

Cat. No. B1198610
CAS RN: 51761-07-0
M. Wt: 195.22 g/mol
InChI Key: WRBOHOGDAJPJOQ-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carbaldehyde is a carbazole derivative, a compound of interest due to its unique chemical structure and properties. It serves as a core structure for various chemical syntheses, especially in the development of materials with potential applications in electronics and photonics due to its electrochemical and photophysical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including novel methodologies for the preparation of methoxyindoles and benzannulation strategies using ring-closing metathesis as a key step. A direct synthesis approach based on these methodologies has enabled the efficient creation of naturally occurring derivatives like 9-methoxycarbazole-3-carbaldehyde from commercial materials, achieving the synthesis in a relatively high overall yield (Selvakumar et al., 2003).

Molecular Structure Analysis

Experimental and Density Functional Theory (DFT) studies on the vibrational and electronic spectra of derivatives like 9-p-tolyl-9H-carbazole-3-carbaldehyde reveal detailed insights into the molecular structure. The compound exhibits a Z-configuration, with the benzene ring including a methyl group twisted from the mean plane of the carbazole group. DFT calculations help in understanding the optimized geometrical structure, harmonic vibrational frequencies, and electronic properties, providing a comprehensive molecular structure analysis (Wang et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Rh(I)-catalyzed decarbonylation synthesis through C–N bond cleavage, showcasing its versatility in organic synthesis. The decarbonylation process highlights its potential in creating complex carbazole structures, demonstrating its reactivity and functional group tolerance (Fan et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence the applicability of this compound in various domains. The crystal structure, determined through X-ray diffraction, reveals nearly planar molecules, facilitating its utilization in solid-state applications and material science (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other chemical species, functional group transformations, and participation in the formation of Schiff bases and other derivatives, are critical. Its ability to undergo various reactions, forming complex molecules with potential applications in organic electronics and fluorescence probes, underlines the importance of understanding its chemical behavior (Jyothi & Farook, 2018; Nakazawa et al., 1992).

Scientific Research Applications

  • Photopolymerization Applications : Carbazole-based compounds, including those containing 9H-Carbazole-3-carbaldehyde, have been synthesized and shown to function effectively as dyes/photosensitizers in photopolymerization processes (Abro et al., 2017).

  • Vibrational and Electronic Spectra Studies : this compound derivatives have been synthesized and analyzed using various spectroscopic techniques, providing insights into their vibrational and electronic spectra (Wang et al., 2015).

  • Fluorescence and Viscosity Sensing : Push-pull chromophoric extended styryls derived from this compound exhibit aggregation-induced emission and can be used as fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).

  • Near-Infrared Fluorescent Probes : Derivatives of this compound have been synthesized for use as near-infrared fluorescence probes (You-min, 2014).

  • Antibacterial Agents : Microwave-assisted synthesis of compounds including this compound has led to the development of promising antibacterial agents, showcasing the compound's potential in medical applications (Khan et al., 2019).

  • NLOphoric and Photophysical Properties : Carbazole-3-carbaldehyde derivatives have been studied for their nonlinear optical properties and photophysical behavior, especially in the red emission spectrum (Tathe & Sekar, 2016).

  • Synthesis of Heterocycles : Efficient synthetic methods involving this compound have been developed for producing heterocycles containing carbazole and thiadiazole moieties (Li & Xing, 2012).

  • Antimicrobial Activities : 9H-Carbazole derivatives, including those involving this compound, have been synthesized and tested for antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Salih et al., 2016).

Safety and Hazards

9H-Carbazole-3-carbaldehyde-related compounds can cause skin irritation and serious eye irritation . They are also suspected of causing cancer .

Future Directions

Carbazole derivatives, including those related to 9H-Carbazole-3-carbaldehyde, have potential applications in various fields such as photopolymerization . They have also been studied for their antitumor functions .

Mechanism of Action

Target of Action

The primary target of 9H-Carbazole-3-carbaldehyde is the p53 pathway . p53, a major tumor suppressor, is frequently mutated in many cancers, and up to 84% of human melanomas harbor wild-type p53 . This makes it an ideal target for melanoma therapy .

Mode of Action

this compound interacts with its target by reactivating the p53 pathway . It has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It increases cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . Further investigations revealed that it also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .

Pharmacokinetics

Its significant cytotoxic activity in a variety of tumor cell lines, especially against h1299 and smmc-7721 lung cancer cells, suggests it has a degree of bioavailability .

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This significantly and selectively suppresses the growth of melanoma cells without affecting normal human melanocytes . It also enhances cell apoptosis and reduces cell proliferation .

Action Environment

It’s worth noting that the compound’s effectiveness may be influenced by factors such as the genetic makeup of the cells (eg, BRAF mutation status) and the presence of other signaling molecules (eg, p38-MAPK and JNK) .

properties

IUPAC Name

9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOHOGDAJPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333418
Record name 9H-Carbazole-3-carbaldehyde
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

51761-07-0
Record name Carbazole-3-carboxaldehyde
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Record name 9H-Carbazole-3-carbaldehyde
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Record name 9H-Carbazole-3-carbaldehyde
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Record name 9H-CARBAZOLE-3-CARBALDEHYDE
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Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with a solution of AlCl3 (9.26 g, 69.45 mmol, 20.00 equiv, 99%) in 1,2-dichloroethane (150 mL). To this was added 9-benzyl-9H-carbazole-3-carbaldehyde (1 g, 3.47 mmol, 1.00 equiv, 99%) in several batches at room temperature over 5 minutes. The resulting mixture was stirred for 2 hours at room temperature. The reaction was then quenched by the addition of H2O/ice (100 mL). The solids were filtered out. The resulting solution was extracted with DCM (3×100 mL) and the combined organic layers were concentrated on a rotary evaporator to give a residue that was purified by silica gel column chromatography eluted with PE:EtOAc (10:1) to afford 9H-carbazole-3-carbaldehyde as green solid (270 mg, 40%). LCMS: [M+H]+: 196
Name
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9H-Carbazole-3-carbaldehyde?

A1: this compound has a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol. []

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound displays characteristic peaks in various spectroscopic analyses. Studies using UV-Vis spectroscopy reveal three main absorption peaks between 240 nm and 400 nm, indicating π–π and n–π electron transitions. [] This compound also shows distinct peaks in 1H NMR, 13C NMR, and FT-IR analyses, confirming its structure. [, , , , ]

Q3: Has the stability of this compound been investigated under different conditions?

A3: While specific stability studies under various conditions are limited in the provided research, thermogravimetric analysis (TGA) has been conducted on this compound derivatives. This analysis provides insights into their thermal stability and decomposition patterns. [, ]

Q4: Has this compound been incorporated into any specific materials or formulations?

A4: The provided research primarily focuses on the synthesis, characterization, and biological activity of this compound and its derivatives. Although its incorporation into specific materials hasn't been extensively explored, some studies describe its use in synthesizing fluorescent probes [], dyes/photosensitizers [], and compounds with potential applications in organic electronics. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Research indicates that introducing different substituents on the carbazole ring system of this compound can significantly impact its biological activity. For example, introducing a cyanoacetic acid group enhances its photosensitizing properties. [] Additionally, studies on carbazole-based α-aminophosphonates, synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated varying antiproliferative activity against different cancer cell lines depending on the amine substituent. []

Q6: What is the role of the aldehyde group in the biological activity of this compound?

A6: The aldehyde group plays a crucial role in the reactivity and biological activity of this compound. It participates in various chemical reactions, such as Knoevenagel condensation [] and Schiff base formation, [, ] which are essential for developing derivatives with diverse biological activities.

Q7: What in vitro and in vivo studies have been conducted on this compound and its derivatives?

A7: Research demonstrates the anti-inflammatory and antimicrobial potential of this compound derivatives. [] Studies have explored their inhibitory effects against key inflammatory mediators like TNF-α and IL-6 in LPS-induced human PBMCs. [] Furthermore, some derivatives exhibited potent antimicrobial activity against bacteria like Bacillus cereus and Staphylococcus aureus. [] Other investigations demonstrated the antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde in human melanoma cells by reactivating the p53 pathway. []

Q8: Have computational methods been applied to study this compound?

A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optical properties of this compound and its derivatives. [, , , , ] These studies provide insights into their molecular geometries, electronic transitions, and potential for applications in optoelectronic devices. Molecular docking simulations have also been employed to investigate the interactions of this compound derivatives with biological targets such as the peripheral benzodiazepine receptor (PBR), providing insights into their potential anticancer activity. []

Q9: What analytical methods are commonly used to characterize this compound and its derivatives?

A9: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to characterize the structure of this compound and its derivatives. [, , , , ] These methods provide detailed information about the compound's structure, purity, and properties.

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